1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
Brand Name: Vulcanchem
CAS No.: 680216-25-5
VCID: VC4122715
InChI: InChI=1S/C11H11Cl2N3O/c1-16(2)6-9-14-11(15-17-9)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3
SMILES: CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine

CAS No.: 680216-25-5

Cat. No.: VC4122715

Molecular Formula: C11H11Cl2N3O

Molecular Weight: 272.13 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine - 680216-25-5

Specification

CAS No. 680216-25-5
Molecular Formula C11H11Cl2N3O
Molecular Weight 272.13 g/mol
IUPAC Name 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
Standard InChI InChI=1S/C11H11Cl2N3O/c1-16(2)6-9-14-11(15-17-9)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3
Standard InChI Key NDJKXVVIHNEDAI-UHFFFAOYSA-N
SMILES CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl
Canonical SMILES CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl

Introduction

Synthesis

The synthesis of compounds like this typically involves:

  • Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Substitution Reactions: The dichlorophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.

  • Amine Functionalization: The dimethylmethanamine moiety is added through alkylation or reductive amination processes.

These steps require precise control of reaction conditions to ensure high yield and purity.

Potential Applications

  • Antimicrobial Activity: The oxadiazole ring is known for its role in antimicrobial agents due to its ability to disrupt bacterial enzymes or membranes .

  • Anti-inflammatory Properties: Similar compounds have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

  • Anticancer Potential: Oxadiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Mechanism of Action

  • The dichlorophenyl group enhances lipophilicity, allowing the compound to penetrate biological membranes.

  • The oxadiazole ring interacts with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.

Research Findings on Related Compounds

Several studies highlight the significance of oxadiazole derivatives:

  • Antibacterial Agents: Research has demonstrated that oxadiazoles can inhibit both gram-positive and gram-negative bacteria by targeting essential bacterial proteins .

  • Antioxidant Properties: Compounds with similar structures have been shown to scavenge free radicals, protecting cells from oxidative damage .

  • Drug-Like Properties: Computational studies often reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles for oxadiazole-based molecules .

Data Table: Biological Activity Comparison

CompoundActivity/TargetIC50/Effectiveness
1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamineHypothetical (requires testing)Unknown
2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazolesAntibacterialEffective against E. coli (MIC <10 µM)
Oxadiazole-based anti-inflammatory agents5-Lipoxygenase inhibitorDocking score suggests strong binding
Oxadiazole derivatives in cancer researchCytotoxicity against HeLa cellsIC50 = ~34 µM

Future Directions

To fully understand the potential of this compound:

  • Conduct in vitro and in vivo studies to evaluate its biological activity.

  • Perform molecular docking simulations to predict interactions with biological targets.

  • Investigate its pharmacokinetic properties to assess drug-likeness.

This compound represents a promising scaffold for designing new therapeutic agents due to its structural features and potential bioactivity.

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